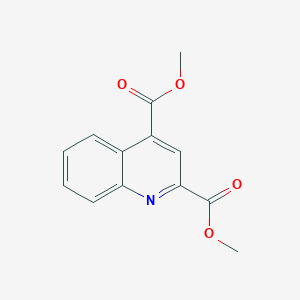

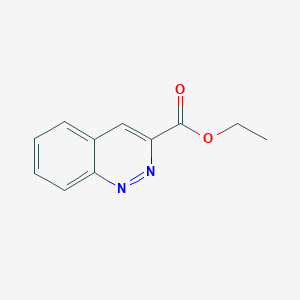

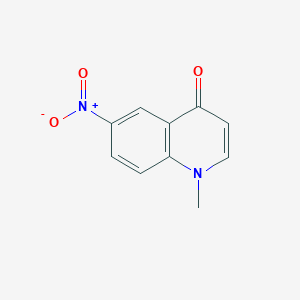

![molecular formula C18H26N2O3 B3060788 tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-41-4](/img/structure/B3060788.png)

tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Overview

Description

Scientific Research Applications

Antitumor and Pharmacological Properties

Tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives have shown significant promise in antitumor applications. For instance, a compound identified as SMU-B, a variant of this molecule, demonstrated potent inhibition of c-Met/ALK, showing significant tumor growth inhibition in gastric carcinoma models (Li et al., 2013). This highlights its potential as a dual inhibitor with pharmacodynamics effects in vivo.

Synthetic Techniques and Approaches

Efficient synthetic methods for producing derivatives of Tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate have been a focus of research. For example, an efficient synthesis approach for a spirocyclic oxindole analogue was developed, showcasing the importance of this compound in advanced chemical synthesis (Teng et al., 2006). Additionally, a synthetic route for a similar compound, 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, starting from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, was developed, indicating its utility in creating complex organic molecules (Xiao-kai, 2013).

Application in Drug Discovery

The compound and its variants have been instrumental in the discovery and development of new drugs. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol, demonstrating its relevance in the synthesis of clinically important drugs (Wang et al., 2015).

Role in Organic Chemistry

The molecule and its derivatives have played a significant role in advancing organic chemistry. For example, a convenient synthetic route to spiro[indole-3,4'-piperidin]-2-ones was developed, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, showcasing the versatility of the compound in organic synthesis (Freund & Mederski, 2000).

Mechanism of Action

Target of Action

Spiro compounds, which this compound is a part of, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Mode of Action

It is known that the tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the wide range of biological activities exhibited by spiro compounds , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

Related compounds with tert-butyl ester groups have shown excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .

Result of Action

Given the wide range of biological activities exhibited by spiro compounds , it can be inferred that the compound could have diverse molecular and cellular effects.

Action Environment

It is known that the precise construction of supramolecular architectures through the controlled thermal removal of tert-butyl groups remains a challenge , suggesting that temperature could be an important environmental factor.

properties

IUPAC Name |

tert-butyl 6-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-11-13(22-4)5-6-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIWMFJDWSLUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126103 | |

| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858351-41-4 | |

| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858351-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

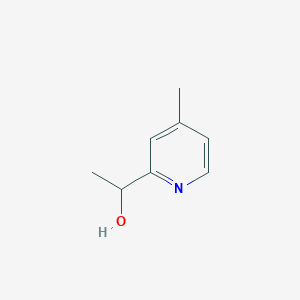

![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)

acetate](/img/structure/B3060715.png)

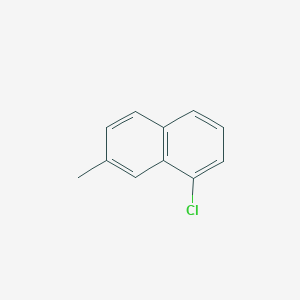

![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)

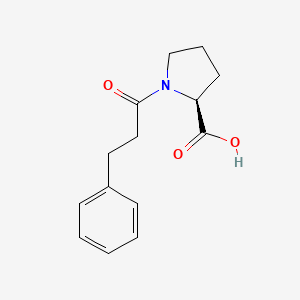

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)